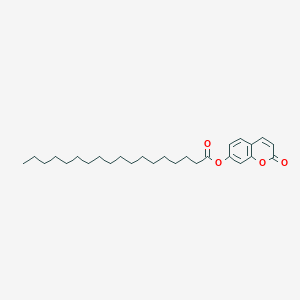![molecular formula C18H14O3 B14280270 1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-54-5](/img/structure/B14280270.png)
1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} is an organic compound with the molecular formula C18H14O3 It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a prop-2-yn-1-yloxy group
Métodos De Preparación
The synthesis of 1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} typically involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as acetone or dimethylformamide (DMF) for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and metal catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In industrial applications, the compound can be used as an intermediate in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} depends on its specific application. In biochemical assays, the compound may interact with enzymes or proteins through covalent bonding or non-covalent interactions. The molecular targets and pathways involved can vary, but the compound’s ability to undergo chemical modifications allows it to act as a versatile probe in various biological systems.
Comparación Con Compuestos Similares
1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with a methoxy group instead of an oxybis linkage.
Benzene, 1,1’-[oxybis(methylene)]bis-: This compound has a similar oxybis linkage but with methylene groups instead of prop-2-yn-1-yloxy groups.
2-Propanol, 1,1’-oxybis-: This compound has an oxybis linkage with propanol groups.
Propiedades
Número CAS |
122035-54-5 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1-prop-2-ynoxy-4-(4-prop-2-ynoxyphenoxy)benzene |
InChI |
InChI=1S/C18H14O3/c1-3-13-19-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)20-14-4-2/h1-2,5-12H,13-14H2 |
Clave InChI |
LLPFLQSTRWYXMG-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


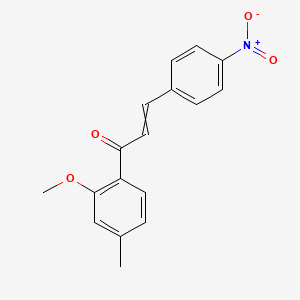
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
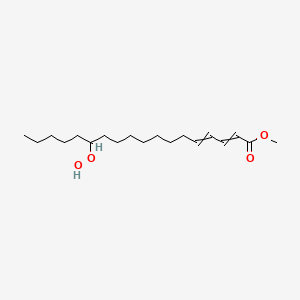
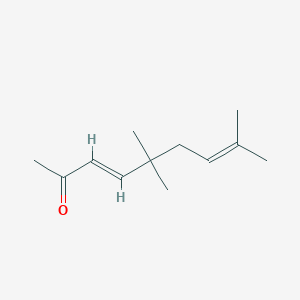
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
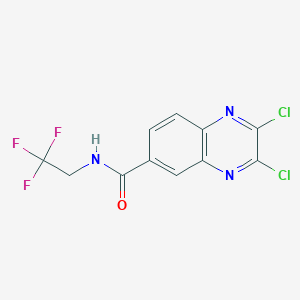
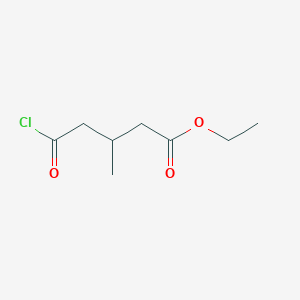

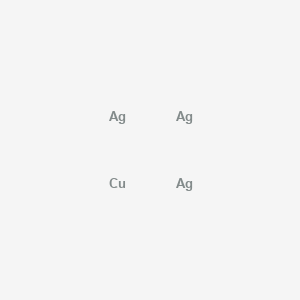
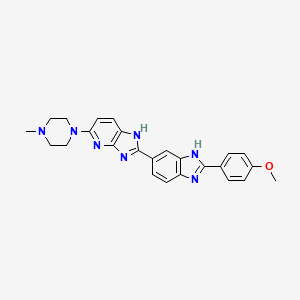
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
